molecular formula C14H21NS B13810223 Phenyl-N,N-dipropylethanethioamide CAS No. 79136-90-6

Phenyl-N,N-dipropylethanethioamide

Cat. No.: B13810223
CAS No.: 79136-90-6
M. Wt: 235.39 g/mol
InChI Key: OTOMNQAQQQYGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneethanethioamide,N,N-dipropyl- is a chemical compound with the molecular formula C14H21NS It is known for its unique structure, which includes a benzene ring attached to an ethanethioamide group, with two propyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanethioamide,N,N-dipropyl- typically involves the reaction of benzeneethanethioamide with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Benzeneethanethioamide,N,N-dipropyl- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality. The industrial production methods are designed to meet the demands of various applications, including research and commercial use.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanethioamide,N,N-dipropyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo substitution reactions, where the propyl groups can be replaced with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are used under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and other electrophiles are used in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzeneethanethioamide,N,N-dipropyl- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneethanethioamide,N,N-dipropyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneethanethioamide,N,N-dimethyl-
  • Benzeneethanethioamide,N,N-diethyl-
  • Benzeneethanethioamide,N,N-dibutyl-

Uniqueness

Benzeneethanethioamide,N,N-dipropyl- is unique due to its specific structural features, such as the presence of two propyl groups attached to the nitrogen atom. This structural variation imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for research and industrial applications.

Properties

CAS No.

79136-90-6

Molecular Formula

C14H21NS

Molecular Weight

235.39 g/mol

IUPAC Name

2-phenyl-N,N-dipropylethanethioamide

InChI

InChI=1S/C14H21NS/c1-3-10-15(11-4-2)14(16)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3

InChI Key

OTOMNQAQQQYGKF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=S)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.